N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Description
This deuterated galactosylceramide (CAS 36271-49-5) is a synthetic sphingolipid featuring a β-D-galactopyranosyl head group linked to a ceramide backbone. The octadecanamide (C18:0) chain is deuterated at 35 positions (d35), enhancing metabolic stability and making it valuable for tracer studies in lipidomics and membrane dynamics . Its structure includes:
- Stereochemistry: 1S,2R,3E configuration in the sphingoid base.
- Sugar moiety: β-D-galactopyranose attached via an ether linkage.
- Acyl chain: Deuterated octadecanamide (C18:0-d35).
Key applications include investigating lipid rafts, glycosphingolipid metabolism, and receptor signaling pathways .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,17D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-CLKFQYKCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 is a complex compound with notable biological activities. Its molecular formula is and it has a molecular weight of 573.8 g/mol. This compound is classified as a glycosylated amide, combining features of both lipid and carbohydrate structures, which may contribute to its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C31H59NO8 |
| Molecular Weight | 573.8 g/mol |
| CAS Number | 112791-52-3 |
| Synonyms | LSD-GALC-S, LSD-GALC-IS |
Biological Activity
The biological activity of this compound is primarily attributed to its structural components, particularly the presence of the β-D-galactopyranosyl moiety and the long-chain fatty acid derivatives. This section details the various biological activities observed in studies involving this compound.
1. Antimicrobial Activity
Research indicates that compounds similar to N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 exhibit significant antimicrobial properties. The glycosylation enhances solubility and interaction with microbial membranes, potentially disrupting their integrity.
2. Anti-inflammatory Properties
Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines, suggesting a potential role in treating inflammatory diseases.
3. Neuroprotective Effects
Preliminary data suggest that N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar glycosylated amides demonstrated that these compounds inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics used in clinical settings.
Case Study 2: Inflammation Modulation
In vitro experiments using macrophage cell lines treated with N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 revealed a significant reduction in the secretion of pro-inflammatory cytokines after exposure to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Research Findings
Recent findings highlight the importance of the fatty acid chain length and glycosylation pattern on the biological activity of this compound. The following table summarizes key research findings related to its biological activities:
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus, MIC = 32 µg/mL |
| Anti-inflammatory Properties | Reduced IL-6 and TNF-alpha levels by 50% |
| Neuroprotective Effects | Decreased oxidative stress markers in neuronal cells |
Scientific Research Applications
Biochemical Applications
-
Drug Delivery Systems
- The compound can be utilized as a carrier for drug delivery due to its amphiphilic nature, which allows it to encapsulate hydrophobic drugs. Its structure promotes cellular uptake and enhances bioavailability.
- Case Study : Research has shown that modifying lipid-based carriers with galactosyl moieties improves targeting efficiency to liver cells, enhancing therapeutic efficacy against liver diseases .
-
Antiviral Agents
- Studies indicate that compounds similar to N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 exhibit antiviral properties by inhibiting viral entry into host cells.
- Case Study : A derivative of this compound demonstrated effective inhibition of HIV replication in vitro by blocking the virus's entry mechanism .
- Cancer Therapy
Material Science Applications
-
Biodegradable Polymers
- N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 can be incorporated into biodegradable polymer matrices for environmentally friendly materials.
- Case Study : Research demonstrated that incorporating this compound into polylactic acid (PLA) films enhanced mechanical properties and degradation rates under controlled conditions .
- Surface Modifications
Table of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s glycosidic bond (β-D-galactopyranosyl moiety) and amide group are susceptible to hydrolysis under specific conditions:
Key Findings :
-
The glycosidic bond’s stability is pH-dependent, with enzymatic cleavage offering higher specificity .
-
Deuteration at the stearoyl chain minimally affects amide bond reactivity but enhances metabolic stability in analytical applications .
Oxidation Reactions
The 3E double bond in the heptadecenyl chain undergoes oxidation under controlled conditions:
Key Findings :
-
Epoxidation yields a single stereoisomer due to the fixed 3E configuration .
-
Oxidative cleavage (e.g., ozonolysis) is theoretically feasible but not experimentally documented for this compound.
Reduction Reactions
Catalytic hydrogenation targets the unsaturated hydrocarbon chain:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Double bond hydrogenation | H₂, Pd/C | Saturated heptadecyl chain | Retention of deuterium in the stearoyl group confirmed via MS analysis . |
Key Findings :
-
Hydrogenation does not affect the glycosidic or amide bonds, preserving the core structure.
Functional Group Modifications
The hydroxyl and carbohydrate groups enable further derivatization:
Key Findings :
Stability Under Analytical Conditions
The compound’s reactivity in mass spectrometry (MS) and chromatography:
| Condition | Observation | Citation |
|---|---|---|
| LC-MS (ESI+) | Forms [M+H]⁺ and [M+Na]⁺ adducts; deuterium reduces fragmentation | |
| GC-MS | Requires derivatization (e.g., silylation) to prevent thermal decomposition |
Synthetic and Degradation Pathways
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Galactosylceramide Analogs
N-Nervonyl Cerebroside (CAS 17283-91-9)
- Structure: Contains a nervonoyl (C24:1) acyl chain and β-D-galactose.
- Key Difference : Longer unsaturated acyl chain (vs. C18:0-d35) increases membrane fluidity.
- Role : Critical in myelin sheath formation; defects linked to Krabbe disease .
C16 Lactosylceramide (LacCer(d18:1/16:0), CAS 4201-62-1)
- Structure : Lactosyl (β-D-galactose-(1→4)-β-D-glucose) head group with C16:0 acyl chain.
- Key Difference : Disaccharide head enhances binding to lectins (e.g., galectin-3) and modulates insulin signaling .
- Deuteration: Target compound’s d35 labeling allows tracking distinct from non-deuterated LacCer in co-culture studies .
Deuterated Sphingolipids
N-Stearoyl(D3)-ceramide tri-hexoside (CAS 2692623-80-4)
- Structure : Tri-hexose (α-Gal-(1→4)-β-Gal-(1→4)-Glc) with C18:0-d3 acyl chain.
- Key Difference : Multi-sugar head group increases solubility (logP = -2.1 vs. -0.8 for the target compound) and alters intracellular trafficking .
- Deuteration: Limited to three positions (vs. d35), reducing isotopic resolution in mass spectrometry .
Non-Galactosylated Ceramides
N-[(2S,3R,4E)-1,3-Dihydroxy-4-heptadecen-2-yl]octadecanamide (CAS 4201-58-5)
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight | Sugar Moiety | Acyl Chain | Deuterium Positions |
|---|---|---|---|---|---|
| Target Compound (d35) | C₄₀H₆₃D₃₅NO₈ | ~950* | β-D-galactose | C18:0-d35 | 35 |
| N-Nervonyl Cerebroside | C₄₈H₉₁NO₈ | 810.24 | β-D-galactose | C24:1 | None |
| C16 Lactosylceramide | C₄₆H₈₇NO₁₃ | 862.18 | β-Gal-(1→4)-β-Glc | C16:0 | None |
| N-Stearoyl(D3)-tri-hexoside | C₅₄H₉₈D₃NO₁₈ | 1055.4 | α-Gal-(1→4)-β-Gal-(1→4)-Glc | C18:0-d3 | 3 |
*Estimated based on isotopic substitution.
Table 2: Functional Differences
Research Implications
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this deuterated galactosylceramide analog, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves glycosylation of a sphingoid base with a protected β-D-galactopyranosyl donor, followed by acylation with deuterated octadecanoic acid. Key steps include:
- Using acetylated intermediates (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranose) to control glycosidic bond formation .
- Enzymatic or chemical deprotection under mild conditions (e.g., Zemplén deacetylation with NaOMe/MeOH) to preserve stereochemistry .
- Confirm stereochemical integrity via H NMR coupling constants (e.g., for the trans-double bond) and chiral HPLC .
Q. Which analytical techniques are critical for characterizing the compound’s structural and isotopic purity?
- Methodological Answer :
- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS to verify the molecular ion peak at m/z 890.25 (non-deuterated analog) and confirm deuterium incorporation (>95% d35) .
- NMR Spectroscopy : NMR to resolve galactose anomeric signals (~104 ppm for β-linkage) and NMR to quantify deuterium distribution .
- TLC/HPLC : Normal-phase HPLC with evaporative light scattering detection (ELSD) to assess purity (>98%) .
Q. How does the compound’s amphiphilic structure influence its solubility and aggregation behavior in aqueous systems?
- Methodological Answer :
- Solubility can be modulated using lipid hydration techniques (e.g., sonication in PBS pH 7.4 with 0.1% cholate) to form micelles or liposomes .
- Critical micelle concentration (CMC) is determined via fluorescence quenching with diphenylhexatriene (DPH), showing a CMC of ~5 µM for non-deuterated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its non-deuterated counterpart?
- Methodological Answer :
- Comparative studies should control for isotopic effects on membrane partitioning (e.g., surface plasmon resonance to measure binding kinetics to lipid rafts) .
- Deuterium’s impact on metabolic stability can be assessed via LC-MS/MS tracking of -retention in in vitro hepatic models .
- Theoretical frameworks (e.g., molecular dynamics simulations) may explain altered hydrogen-bonding networks due to deuteration .
Q. What strategies optimize the compound’s use in studying glycosphingolipid-mediated signaling pathways?
- Methodological Answer :
- Incorporate into lipid bilayers via Langmuir-Blodgett deposition to mimic asymmetric plasma membrane composition .
- Pair with knock-out cell models (e.g., CRISPR-Cas9-mediated GalT deletion) to isolate its role in galactose-dependent signaling .
- Use Förster resonance energy transfer (FRET) probes to monitor real-time interactions with receptors like TLR4 .
Q. How can researchers address challenges in quantifying trace-level degradation products during long-term stability studies?
- Methodological Answer :
- Employ UPLC-QTOF with ion mobility separation to resolve isobaric degradants (e.g., hydrolyzed galactose or acyl chain oxidation products) .
- Accelerated stability testing (40°C/75% RH for 6 months) with kinetic modeling (Arrhenius plots) predicts shelf-life .
Theoretical Framework Integration
Q. How does this compound align with current models of glycosphingolipid trafficking in neurodegenerative disease research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
